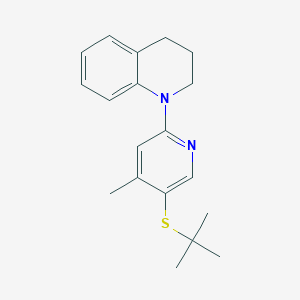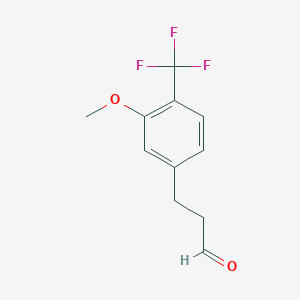
3-Bromo-2-ethyl-5-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-ethyl-5-(trifluoromethyl)pyridine is a heterocyclic organic compound with the molecular formula C8H7BrF3N. It is a derivative of pyridine, characterized by the presence of bromine, ethyl, and trifluoromethyl groups attached to the pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-ethyl-5-(trifluoromethyl)pyridine typically involves the bromination of 2-ethyl-5-(trifluoromethyl)pyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. For instance, continuous flow reactors can be employed to ensure better control over reaction conditions and higher yields. Additionally, the use of safer brominating agents and solvents can be optimized to meet industrial safety and environmental standards .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-ethyl-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl or aryl-alkyl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
3-Bromo-2-ethyl-5-(trifluoromethyl)pyridine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Bromo-2-ethyl-5-(trifluoromethyl)pyridine and its derivatives depends on their specific applications. In biological systems, these compounds may interact with molecular targets such as enzymes, receptors, or DNA. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecules, allowing them to effectively penetrate cell membranes and reach their targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine: Similar in structure but with a fluorine atom instead of an ethyl group.
2-Bromo-5-(trifluoromethyl)pyridine: Lacks the ethyl group, making it less bulky and potentially less lipophilic.
Uniqueness
3-Bromo-2-ethyl-5-(trifluoromethyl)pyridine is unique due to the combination of its bromine, ethyl, and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it a valuable intermediate in the synthesis of complex organic molecules .
Propriétés
Formule moléculaire |
C8H7BrF3N |
|---|---|
Poids moléculaire |
254.05 g/mol |
Nom IUPAC |
3-bromo-2-ethyl-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H7BrF3N/c1-2-7-6(9)3-5(4-13-7)8(10,11)12/h3-4H,2H2,1H3 |
Clé InChI |
WHADMQCVPNVAIM-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(C=N1)C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,2,4]Triazolo[1,5-a]pyrazine 7-oxide](/img/structure/B13024399.png)


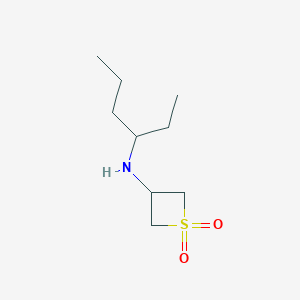
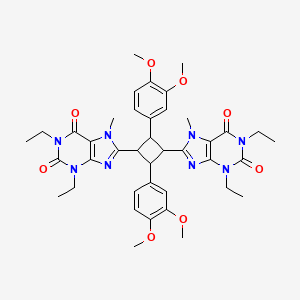
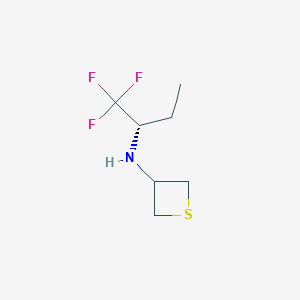
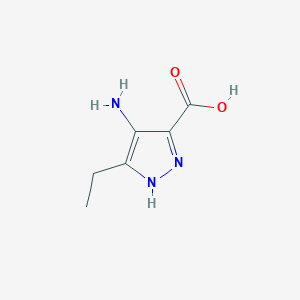
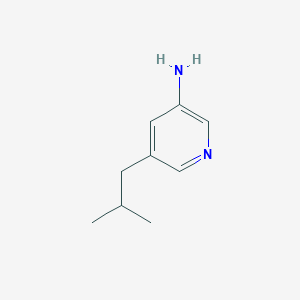
![Ammonium([2-(2-furyl)cyclohexyl]oxy)acetate](/img/structure/B13024456.png)
![2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine](/img/structure/B13024458.png)
![N,N-Diethyloxazolo[5,4-c]pyridin-2-amine](/img/structure/B13024465.png)
